Cas no 2138197-20-1 (Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)

Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate 化学的及び物理的性質
名前と識別子
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- sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate
- 2138197-20-1
- EN300-724097
- Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate
-
- インチ: 1S/C7H8O5S.Na/c8-13(9)6-3-5(4-12-6)7-10-1-2-11-7;/h3-4,7H,1-2H2,(H,8,9);/q;+1/p-1
- InChIKey: XGHHFXCAMSAXCV-UHFFFAOYSA-M
- SMILES: S(C1=CC(=CO1)C1OCCO1)(=O)[O-].[Na+]
計算された属性
- 精确分子量: 225.99118878g/mol
- 同位素质量: 225.99118878g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.9Ų
Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724097-1.0g |
sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate |
2138197-20-1 | 1g |
$0.0 | 2023-06-06 |
Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate 関連文献
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Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinateに関する追加情報
Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate (CAS No. 2138197-20-1): An Overview of Its Properties and Applications
Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate (CAS No. 2138197-20-1) is a versatile compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the pharmaceutical and materials science industries. This compound is characterized by its sulfinate functional group, which imparts specific reactivity and stability properties, making it an intriguing subject for both academic research and industrial development.
The chemical structure of Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate consists of a furan ring substituted with a 1,3-dioxolane moiety and a sulfinate group. The presence of these functional groups endows the compound with a combination of aromaticity, ring strain, and polar characteristics. These features contribute to its reactivity and solubility properties, which are crucial for its applications in synthetic chemistry and material science.
Recent studies have highlighted the potential of Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate as a synthetic intermediate in the preparation of complex organic molecules. The sulfinate group can be readily converted into various functional groups through well-established chemical transformations, such as oxidation to the corresponding sulfone or reduction to the thioether. This versatility makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
In the context of pharmaceutical research, Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate has shown promise as a precursor for the development of novel drugs. The furan ring is a common structural motif found in many bioactive compounds, including antiviral agents and anticancer drugs. The 1,3-dioxolane moiety can serve as a protecting group or a scaffold for further functionalization, enhancing the compound's biological activity and selectivity. Additionally, the sulfinate group can be modified to introduce pharmacophoric elements that improve drug efficacy and reduce side effects.
One notable application of Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate is in the field of materials science, where it has been explored as a building block for the synthesis of advanced materials. The combination of aromaticity and polar functionality makes it suitable for the preparation of polymers with tailored properties. For example, researchers have utilized this compound to synthesize conductive polymers with enhanced electrical conductivity and thermal stability. These materials have potential applications in electronic devices, sensors, and energy storage systems.
The synthesis of Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate typically involves multistep reactions that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of furfuryl alcohol with thionyl chloride to form the corresponding chlorosulfite intermediate, followed by treatment with sodium hydride to generate the desired sulfinate salt. Alternative methods have also been developed to improve the efficiency and scalability of the synthesis process.
Recent advancements in computational chemistry have provided valuable insights into the electronic structure and reactivity of Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate. Quantum mechanical calculations have revealed that the sulfinate group significantly influences the electronic distribution around the furan ring, affecting its reactivity towards electrophiles and nucleophiles. These findings have guided experimental efforts to optimize synthetic protocols and explore new applications for this compound.
In conclusion, Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate (CAS No. 2138197-20-1) is a multifaceted compound with a wide range of potential applications in synthetic chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further investigation and development. As research continues to advance in these fields, it is likely that new uses for this compound will be discovered, further expanding its impact on science and technology.
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